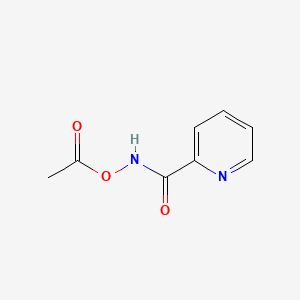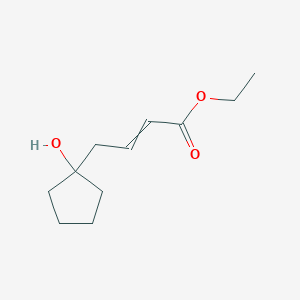
Ethyl 4-(1-hydroxycyclopentyl)but-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(1-hydroxycyclopentyl)but-2-enoate is an organic compound with the molecular formula C11H18O3 It is a derivative of butenoate, featuring a hydroxycyclopentyl group attached to the fourth carbon of the butenoate chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(1-hydroxycyclopentyl)but-2-enoate typically involves the alkylation of enolate ions. One common method is the reaction of ethyl acetoacetate with an appropriate cyclopentyl halide under basic conditions to form the desired product. The reaction conditions often include the use of a strong base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from ethyl acetoacetate. The enolate ion then undergoes nucleophilic substitution with the cyclopentyl halide to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Ethyl 4-(1-hydroxycyclopentyl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group, where nucleophiles such as amines or alcohols can replace the ethoxy group.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Formation of primary or secondary alcohols from the ester group.
Substitution: Formation of amides, ethers, or thioesters depending on the nucleophile used.
科学研究应用
Ethyl 4-(1-hydroxycyclopentyl)but-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism by which Ethyl 4-(1-hydroxycyclopentyl)but-2-enoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The exact molecular targets and pathways involved would require further investigation through experimental studies.
相似化合物的比较
Ethyl 4-(1-hydroxycyclopentyl)but-2-enoate can be compared with other similar compounds such as:
Ethyl 4-hydroxybutanoate: Lacks the cyclopentyl group, making it less sterically hindered and potentially less selective in biological interactions.
Cyclopentyl butanoate: Lacks the hydroxy group, reducing its ability to form hydrogen bonds and interact with biological targets.
Ethyl 4-(1-hydroxycyclohexyl)but-2-enoate: Similar structure but with a cyclohexyl group, which may alter its physical and chemical properties, including solubility and reactivity.
The uniqueness of this compound lies in its combination of a hydroxycyclopentyl group and an ester functional group, providing a balance of reactivity and stability that can be leveraged in various applications.
属性
CAS 编号 |
89922-33-8 |
|---|---|
分子式 |
C11H18O3 |
分子量 |
198.26 g/mol |
IUPAC 名称 |
ethyl 4-(1-hydroxycyclopentyl)but-2-enoate |
InChI |
InChI=1S/C11H18O3/c1-2-14-10(12)6-5-9-11(13)7-3-4-8-11/h5-6,13H,2-4,7-9H2,1H3 |
InChI 键 |
BHMQOHNIDFTIGZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C=CCC1(CCCC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


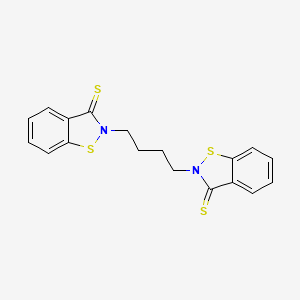
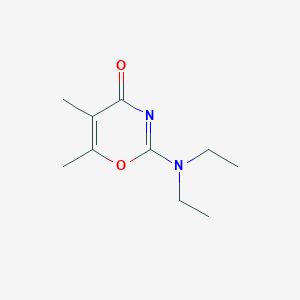
![2-[Bis(4-fluorophenyl)methylidene]-1lambda~4~,3-dithian-1-one](/img/structure/B14394334.png)

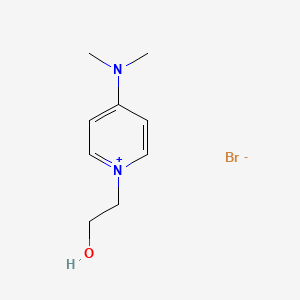
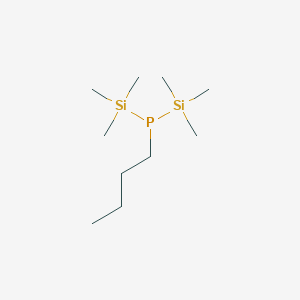
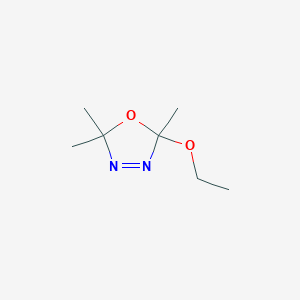
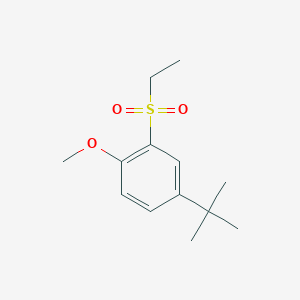
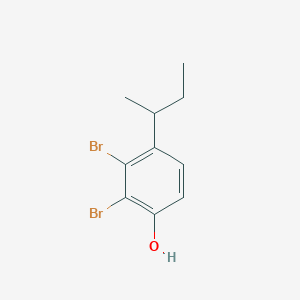

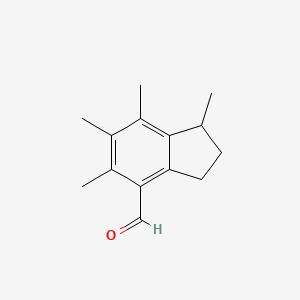

![5-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14394415.png)
